5-cis-Tetradecenoyl-d3 Carnitine
Description
5-cis-Tetradecenoyl-d3 Carnitine (CAS: 1186416-86-3) is a deuterated acylcarnitine derivative, structurally characterized by a 14-carbon fatty acid chain (tetradecenoic acid) with a cis-configured double bond at position 5, esterified to L-carnitine. The "d3" designation indicates three deuterium atoms substituting hydrogen at specific positions, commonly used as an isotopic tracer in metabolic studies .
Properties
Molecular Formula |
C₂₁H₃₆D₃NO₄ |
|---|---|
Molecular Weight |
372.56 |
Synonyms |
(2R)-3-carboxy-N,N,N-trimethyl-d3-2-[[(5Z)-1-oxo-5-tetradecen-1-yl-d3]oxy]-1-propanaminium Inner Salt |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Disorder Biomarkers
5-cis-Tetradecenoyl-d3 Carnitine has been identified as a significant biomarker for various inherited metabolic disorders, particularly those related to fatty acid oxidation. Elevated levels of this compound in blood plasma can indicate conditions such as:
- Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) : Patients exhibit increased concentrations of long-chain acylcarnitines, including this compound, which assists in diagnosing this condition .
- Trifunctional Protein Deficiency : Similar elevations have been noted in patients with deficiencies in mitochondrial enzymes critical for fatty acid metabolism .
- Mitochondrial Dysfunction in Diabetes : Research indicates that altered levels of acylcarnitines, including this compound, correlate with mitochondrial dysfunction observed in type 2 diabetes patients .
These associations underscore its utility in newborn screening programs and clinical diagnostics for metabolic disorders.
Research on Insulin Resistance and Non-Alcoholic Fatty Liver Disease
Studies have shown that individuals with insulin resistance and non-alcoholic fatty liver disease (NAFLD) exhibit altered profiles of acylcarnitines, including increased levels of this compound. This suggests potential applications in understanding metabolic syndrome and developing therapeutic strategies targeting fatty acid metabolism .
Case Study 1: VLCADD Diagnosis
A study involving newborn screening highlighted elevated levels of this compound in infants diagnosed with VLCADD. The findings were pivotal in confirming the diagnosis and initiating early intervention strategies to manage the disorder effectively .
Case Study 2: Mitochondrial Dysfunction in Diabetes
In a cohort study of patients with type 2 diabetes, researchers observed significant elevations of various acylcarnitines, including this compound. These findings were linked to mitochondrial dysfunction and provided insights into the metabolic disturbances associated with diabetes .
Analytical Techniques
The quantification of this compound typically involves advanced analytical methods such as:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method allows for precise separation and quantification of acylcarnitines in biological samples, facilitating accurate diagnosis and research into metabolic disorders .
| Analytical Method | Description |
|---|---|
| LC-MS/MS | High sensitivity and specificity for quantifying acylcarnitines in plasma samples. |
| HPLC | Used for routine analysis and screening purposes. |
Comparison with Similar Compounds
Comparison with Structurally Similar Acylcarnitines
Structural and Functional Differences
Table 1: Structural and Metabolic Comparison
Key Research Findings
Metabolic Pathways
- This compound: Deuterated forms are used to track flux through β-oxidation without altering biochemical activity, enabling precise quantification in mass spectrometry .
- C14:1 vs. C16 Acylcarnitines : Shorter chains (C14) are oxidized more efficiently in mitochondria, while C16 acylcarnitines (e.g., palmitoylcarnitine) require carnitine palmitoyltransferase (CPT) for transport. Elevated C14:1 levels indicate medium-chain acyl-CoA dehydrogenase (MCAD) deficiency .
- Hydroxylated Derivatives: 3-hydroxy-cis-5-tetradecenoylcarnitine accumulates in peroxisomal disorders (e.g., Zellweger syndrome) due to impaired α-oxidation .
Isotopic Labeling
- This compound serves as a stable isotope-labeled internal standard, reducing analytical variability in metabolomics compared to non-deuterated analogs .
Preparation Methods
Synthesis of N-Methyl-d₃ L-Carnitine
Deuterated L-carnitine is synthesized via reductive methylation of L-carnitine hydrochloride using deuterated methyl iodide (CD₃I). The reaction occurs in anhydrous dimethylformamide (DMF) under alkaline conditions (pH 10–11) with sodium hydride as the base:
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 0–4°C |
| Reaction Time | 12–16 hours |
| CD₃I Equivalents | 1.2 |
| Yield | 85–90% |
The product is purified via ion-exchange chromatography (Dowex 50WX8 resin) and lyophilized to obtain a hygroscopic powder.
Stepwise Preparation of 5-cis-Tetradecenoyl-d₃ Carnitine
Synthesis of 5-cis-Tetradecenoyl Chloride
5-cis-Tetradecenoic acid (250 mg, 1.1 mmol) is refluxed with thionyl chloride (2.5 mL) at 60–80°C for 2 hours. Excess thionyl chloride is removed by distillation under reduced pressure (40°C, 15 mmHg), yielding 5-cis-tetradecenoyl chloride as a pale-yellow oil (yield: 92–95%).
O-Acylation of L-Carnitine-(N-Methyl-d₃)
The deuterated carnitine (150 mg, 0.8 mmol) is dissolved in anhydrous acetonitrile (50 mL) with silver perchlorate (290 mg, 1.4 mmol) to form a soluble carnitine perchlorate complex. 5-cis-Tetradecenoyl chloride (367 mg, 1.5 mmol) is added dropwise, and the mixture is stirred at 40°C for 24 hours:
Reaction Workup
-
Centrifugation (2,000 rpm, 10 min) removes AgCl precipitate.
-
The supernatant is adjusted to pH 3–4 with 5 M NaOH.
-
Acetonitrile is evaporated under reduced pressure.
-
The residue is washed with diethyl ether (4 × 10 mL) to remove unreacted acyl chloride.
Crude yield: 82% (310 mg).
Purification and Analytical Characterization
Solid-Phase Extraction (SPE)
The crude product is dissolved in 90:10:1 acetonitrile/water/formic acid and loaded onto an Oasis MCX cartridge (6 cc/500 mg). After washing with 10 mL of the same solvent, the target compound is eluted with 90:10:1:2 acetonitrile/water/formic acid/pyridine. Evaporation yields a semi-pure product.
Preparative HPLC
Further purification uses a SunFire Prep C18 column (19 × 150 mm, 5 µm) with a gradient of:
-
Mobile Phase A : 0.1% formic acid in water
-
Mobile Phase B : 0.1% formic acid in acetonitrile
| Time (min) | % B | Flow Rate (mL/min) |
|---|---|---|
| 0 | 30 | 5 |
| 20 | 70 | 5 |
| 25 | 95 | 5 |
Fractions containing 5-cis-tetradecenoyl-d₃ carnitine (retention time: 18.2 min) are pooled and lyophilized.
Spectroscopic Validation
Nuclear Magnetic Resonance (¹H NMR)
| Signal (ppm) | Assignment |
|---|---|
| 0.88 (t) | Terminal CH₃ |
| 1.25 (m) | Methylene chain |
| 2.00 (m) | cis CH₂-CH₂-CH=CH |
| 5.34 (m) | cis CH=CH |
| 3.21 (s) | N-(CD₃)₃ |
High-Resolution Mass Spectrometry (HRMS)
-
Observed : m/z 372.56 [M+H]⁺ (C₂₁H₃₆D₃NO₄)
-
Theoretical : m/z 372.56
As a certified reference material, this compound enables precise quantification of endogenous C14:1 acylcarnitines in plasma. Its deuterated structure eliminates matrix effects during LC-MS/MS analyses, improving diagnostic accuracy for disorders like very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency.
Q & A
Q. How can isotopic labeling improve mechanistic studies of 5-cis-Tetradecenoyl Carnitine turnover?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
